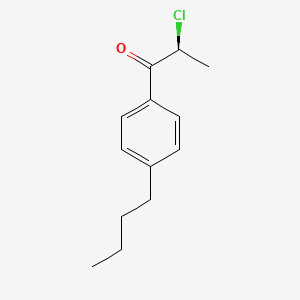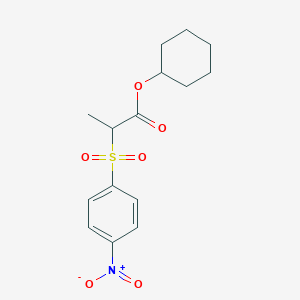
9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- is a chemical compound with the molecular formula C18H10Br2N2O2 and a molecular weight of 446.0922 g/mol . This compound is a derivative of carbazole, a heterocyclic aromatic organic compound. The presence of bromine and nitro groups in its structure makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- typically involves the bromination of carbazole followed by nitration. The synthetic route can be summarized as follows:
Bromination: Carbazole is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 6 positions.
Industrial production methods may involve similar steps but are optimized for higher yields and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common reagents used in these reactions include bromine, nitric acid, sulfuric acid, Grignard reagents, organolithium compounds, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of bromine and nitro groups can influence its reactivity and binding affinity to these targets. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and application .
Comparaison Avec Des Composés Similaires
9H-Carbazole, 3,6-dibromo-9-(4-nitrophenyl)- can be compared with other similar compounds, such as:
3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole: This compound has a similar structure but with a bromophenyl group instead of a nitrophenyl group.
3,6-Dibromo-9-(4-tert-butylphenyl)-9H-carbazole: This compound features a tert-butylphenyl group, which can influence its chemical properties and applications.
Propriétés
Numéro CAS |
255829-24-4 |
|---|---|
Formule moléculaire |
C18H10Br2N2O2 |
Poids moléculaire |
446.1 g/mol |
Nom IUPAC |
3,6-dibromo-9-(4-nitrophenyl)carbazole |
InChI |
InChI=1S/C18H10Br2N2O2/c19-11-1-7-17-15(9-11)16-10-12(20)2-8-18(16)21(17)13-3-5-14(6-4-13)22(23)24/h1-10H |
Clé InChI |
AFOFVDGGCVPOBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)






![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)



